![molecular formula C11H6N6S B14240615 3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile CAS No. 507268-43-1](/img/structure/B14240615.png)
3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile is a complex organic compound that features a thiazole ring and a tetrazole ring attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile typically involves a multi-step process. One common method includes the cycloaddition reaction of a nitrile intermediate with dicyandiamide and sodium azide under microwave-assisted conditions . The reaction conditions often involve the use of molecular iodine and ammonia to facilitate the formation of the nitrile intermediate, which then undergoes [3+2] cycloaddition to form the desired tetrazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Commonly used in cell viability assays.
Propanamide derivatives: Various propanamide derivatives with similar thiazole and tetrazole structures.
Uniqueness
3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile is unique due to its specific combination of thiazole and tetrazole rings attached to a benzonitrile core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
507268-43-1 |
|---|---|
Molecular Formula |
C11H6N6S |
Molecular Weight |
254.27 g/mol |
IUPAC Name |
3-[5-(1,3-thiazol-2-yl)tetrazol-2-yl]benzonitrile |
InChI |
InChI=1S/C11H6N6S/c12-7-8-2-1-3-9(6-8)17-15-10(14-16-17)11-13-4-5-18-11/h1-6H |
InChI Key |
UUMQZMFEQAZTLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2N=C(N=N2)C3=NC=CS3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


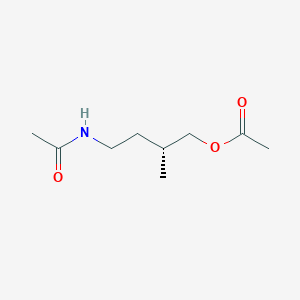
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)
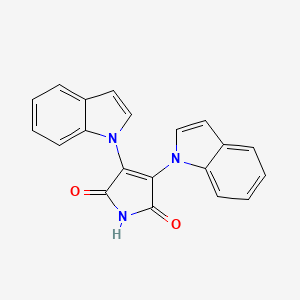
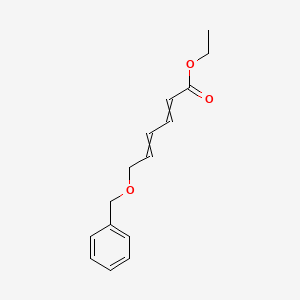

![5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B14240570.png)
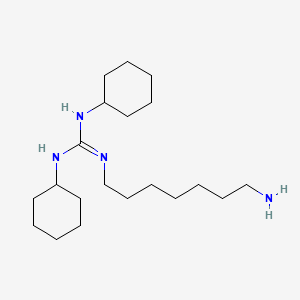
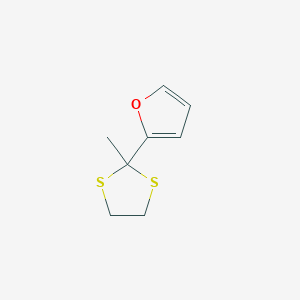
![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
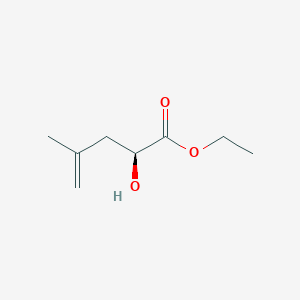
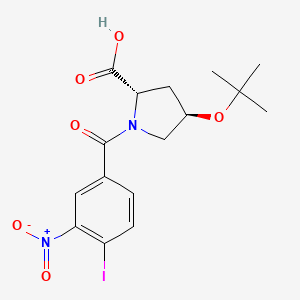

![1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14240599.png)
![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)
